Technical Guide: Synthesis and Characterization of Dapsone-13C12
Technical Guide: Synthesis and Characterization of Dapsone-13C12
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of Dapsone-13C12, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the antibiotic and anti-inflammatory drug, Dapsone.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a cornerstone in the treatment of leprosy, dermatitis herpetiformis, and certain types of pneumonia.[1] Accurate quantification of Dapsone in biological matrices is essential for drug development and clinical monitoring. Dapsone-13C12, in which all twelve carbon atoms are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering identical chemical properties and co-elution with the unlabeled drug, while being distinguishable by its mass.[2]
This document provides a plausible synthetic route for Dapsone-13C12 based on established organic chemistry principles for the synthesis of diaryl sulfones and isotopically labeled compounds. It further presents the expected analytical characterization data for the final product.
Synthesis of Dapsone-13C12
A potential synthetic pathway involves the reaction of a ¹³C-labeled aniline derivative with a ¹³C-labeled benzenesulfonyl chloride derivative, followed by functional group manipulations.
Plausible Synthetic Pathway:
A potential route for the synthesis of Dapsone-13C12 could involve the following key steps:
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Preparation of 4-Nitro-[¹³C₆]benzenesulfonyl chloride: This could be achieved by the chlorosulfonation of nitro-[¹³C₆]benzene.
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Friedel-Crafts Sulfonylation: Reaction of the 4-nitro-[¹³C₆]benzenesulfonyl chloride with [¹³C₆]aniline to form 4-amino-4'-nitro-[¹³C₁₂]diphenyl sulfone.
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Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group to yield the final product, Dapsone-13C12.
A logical workflow for this synthesis is depicted in the following diagram.
Caption: Plausible synthetic workflow for Dapsone-¹³C₁₂.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the synthesis and characterization of Dapsone-13C12.
Synthesis of 4-Amino-4'-nitro-[¹³C₁₂]diphenyl sulfone (Friedel-Crafts Sulfonylation)
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To a stirred solution of Aniline-¹³C₆ (1.0 eq) in a suitable inert solvent (e.g., anhydrous dichloromethane) under a nitrogen atmosphere, add aluminum chloride (1.1 eq) portion-wise at 0 °C.
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Allow the mixture to stir at 0 °C for 15 minutes.
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Add a solution of 4-Nitrobenzenesulfonyl chloride-¹³C₆ (1.0 eq) in the same solvent dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Synthesis of Dapsone-¹³C₁₂ (Reduction of Nitro Group)
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Dissolve the purified 4-Amino-4'-nitro-[¹³C₁₂]diphenyl sulfone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).
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If using tin(II) chloride, heat the reaction mixture to reflux for 3-4 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Dapsone-¹³C₁₂.
Characterization by High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical isocratic condition could be 40:60 (v/v) acetonitrile:water.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 295 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a small amount of Dapsone-¹³C₁₂ in the mobile phase.
Characterization by Mass Spectrometry (MS)
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Mass Analyzer: High-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).
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Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the ion source.
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Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrument: 400 MHz or higher NMR spectrometer.
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¹H NMR: Acquire a standard proton NMR spectrum.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
Characterization Data
The following tables summarize the expected quantitative data for the characterization of Dapsone-¹³C₁₂.
Table 1: Physicochemical Properties of Dapsone-¹³C₁₂
| Property | Value |
| Molecular Formula | ¹³C₁₂H₁₂N₂O₂S |
| Molecular Weight | 260.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 176-180 °C |
Table 2: Expected ¹H NMR Spectral Data for Dapsone-¹³C₁₂ (in DMSO-d₆)
Note: The ¹H NMR spectrum is expected to be similar to that of unlabeled Dapsone, but with potential ¹³C-¹H coupling observed.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet of Doublets | 4H | Aromatic Protons (ortho to SO₂) |
| ~6.60 | Doublet of Doublets | 4H | Aromatic Protons (ortho to NH₂) |
| ~6.00 | Broad Singlet | 4H | Amine Protons (-NH₂) |
Table 3: Expected ¹³C NMR Spectral Data for Dapsone-¹³C₁₂ (in DMSO-d₆)
Note: All carbon signals are expected to be singlets due to proton decoupling and will show a significant upfield shift compared to their natural abundance counterparts in unlabeled Dapsone.
| Chemical Shift (ppm) | Assignment |
| ~152 | Aromatic Carbon (C-NH₂) |
| ~130 | Aromatic Carbon (C-SO₂) |
| ~129 | Aromatic Carbon (CH) |
| ~113 | Aromatic Carbon (CH) |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Dapsone-¹³C₁₂
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 261.0853 | Expected to be within 5 ppm |
Logical Relationships and Pathways
The mechanism of action of Dapsone involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This pathway is crucial for bacterial survival as folic acid is a precursor for the synthesis of nucleotides and certain amino acids.
Caption: Dapsone's mechanism of action via inhibition of the folic acid synthesis pathway.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Dapsone-13C12. While a specific published synthesis protocol remains elusive, the proposed synthetic route is based on well-established chemical principles. The provided characterization data, derived from the known properties of unlabeled Dapsone, offers a reliable benchmark for researchers and scientists working with this important analytical standard. The use of Dapsone-13C12 will continue to be invaluable for the accurate and precise quantification of Dapsone in various biological and pharmaceutical matrices.
